1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro-
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Overview
Description
6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C13H18O2. This compound is characterized by a benzodioxine ring substituted with a tert-butyl group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 4-tert-butylcatechol with 4,5-dichlorophthalonitrile. This reaction produces 7-tert-butyldibenzo[b,e][1,4]dioxine-2,3-dicarbonitrile, which can then undergo cyclotetramerization to form the desired compound .
Industrial Production Methods
While specific industrial production methods for 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of solvents like tetrahydrofuran and involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dimeric products through regio- and stereospecific dimerization.
Reduction: Reduction reactions can be performed under specific conditions, although detailed studies on this are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the tert-butyl group.
Common Reagents and Conditions
Common reagents used in reactions involving 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine include oxidizing agents like tert-butyl hydroperoxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the oxidation of 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine include dimeric structures such as tetra-tert-butyl-6,10a-dihydroxy-1,2-dioxo-3,4a,7,9-1,2,4a,10a-tetrahydrodibenzo-1,4-dioxine .
Scientific Research Applications
6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Medicine: Research into its potential therapeutic applications is ongoing, although specific medical uses are not yet well-established.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets through oxidation and reduction processes. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative damage . The molecular pathways involved include the stabilization of radical intermediates and the formation of stable dimeric products through Diels-Alder heterocyclization .
Comparison with Similar Compounds
Similar Compounds
4,6-di-tert-butylpyrogallol: Similar in structure but differs in the position of the tert-butyl groups and the presence of additional hydroxyl groups.
tert-Butylhydroquinone: Known for its antioxidant properties, similar to 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine, but with a different core structure.
Uniqueness
6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific benzodioxine ring structure and the presence of a tert-butyl group, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in the synthesis of complex organic molecules and in studies of antioxidant activity.
Properties
CAS No. |
93591-46-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
6-tert-butyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-4-5-10-11(8-9)14-7-6-13-10/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
DGNGLIIXSGEQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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